molecular formula C13H10INO2 B2415835 5-Acetyl-2-(4-iodophenoxy) pyridine CAS No. 1557799-55-9

5-Acetyl-2-(4-iodophenoxy) pyridine

Cat. No.: B2415835
CAS No.: 1557799-55-9
M. Wt: 339.132
InChI Key: VULLCYKUNCFVPH-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-iodophenoxy) pyridine is a chemical compound with the molecular formula C13H10INO2 It is characterized by the presence of an acetyl group at the 5-position of the pyridine ring and a 4-iodophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-iodophenoxy) pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-iodophenol.

    Formation of 2-(4-iodophenoxy) pyridine: The first step involves the nucleophilic substitution reaction between 2-chloropyridine and 4-iodophenol in the presence of a base, such as potassium carbonate, to form 2-(4-iodophenoxy) pyridine.

    Acetylation: The final step involves the acetylation of 2-(4-iodophenoxy) pyridine using acetic anhydride in the presence of a catalyst, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-iodophenoxy) pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The iodine atom in the 4-iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy pyridine derivatives.

Scientific Research Applications

5-Acetyl-2-(4-iodophenoxy) pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-iodophenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenoxy) pyridine: Lacks the acetyl group at the 5-position.

    5-Acetyl-2-phenoxypyridine: Lacks the iodine atom in the phenoxy group.

    2-(4-Bromophenoxy) pyridine: Contains a bromine atom instead of iodine.

Uniqueness

5-Acetyl-2-(4-iodophenoxy) pyridine is unique due to the presence of both the acetyl group and the 4-iodophenoxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-[6-(4-iodophenoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLCYKUNCFVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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